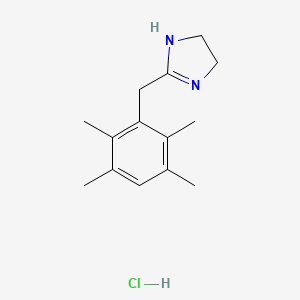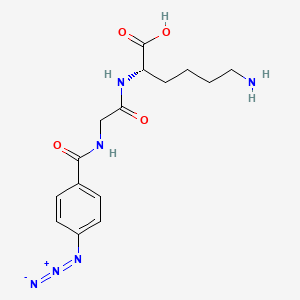
4-Azidobenzoylglycyllysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidobenzoylglycyllysine: is a synthetic compound that features an azide group attached to a benzoyl moiety, which is further linked to a glycyllysine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoylglycyllysine typically involves multiple steps. One common method starts with the preparation of 4-azidobenzoic acid, which is then coupled with glycyllysine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in a solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azidobenzoylglycyllysine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
4-Azidobenzoylglycyllysine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Azidobenzoylglycyllysine largely depends on its chemical reactivity, particularly the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The molecular targets and pathways involved are typically those that can interact with the azide group or the resulting triazole products .
Comparaison Avec Des Composés Similaires
4-Azidobenzoic Acid: Shares the azide and benzoyl moieties but lacks the glycyllysine residue.
Azidomethylbenzene: Contains an azide group attached to a benzene ring but lacks the additional functional groups present in 4-Azidobenzoylglycyllysine.
Azidophenylalanine: An amino acid derivative with an azide group, used in similar bioconjugation applications.
Uniqueness: this compound is unique due to its combination of the azide group with a peptide-like structure, allowing it to participate in a wide range of chemical reactions and making it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
77162-73-3 |
|---|---|
Formule moléculaire |
C15H20N6O4 |
Poids moléculaire |
348.36 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[(4-azidobenzoyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H20N6O4/c16-8-2-1-3-12(15(24)25)19-13(22)9-18-14(23)10-4-6-11(7-5-10)20-21-17/h4-7,12H,1-3,8-9,16H2,(H,18,23)(H,19,22)(H,24,25)/t12-/m0/s1 |
Clé InChI |
SJYLKXFFVRXBKG-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



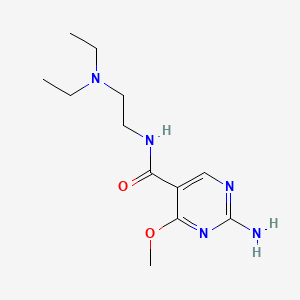
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

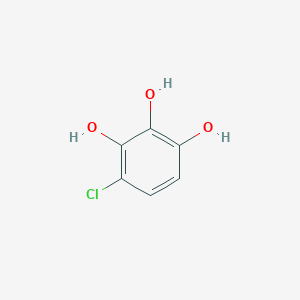
silane](/img/structure/B14454401.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
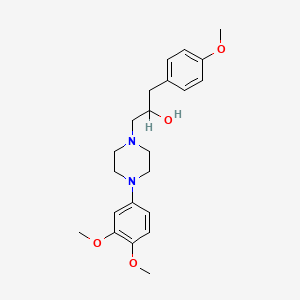

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
